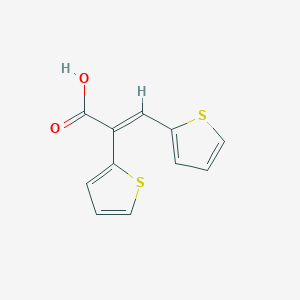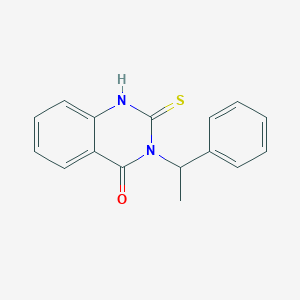
4-(2-Fluorobenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Fluorobenzyl)morpholine” is a chemical compound with the molecular formula C11H14FNO . It is a derivative of morpholine, a common motif in natural products and biologically relevant compounds .
Synthesis Analysis
The synthesis of morpholine derivatives, including “this compound”, has been a subject of research. A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides . In one study, a precursor compound, 3-fluoro-4-morpholinoaniline, was synthesized by substituting morpholine on 1,2-difluoro-4-nitrobenzene, followed by a reduction of the nitro group .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a fluorobenzyl group . The exact structure can be determined using spectroscopic methods .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 195.23 . More detailed physical and chemical properties would require experimental determination.Applications De Recherche Scientifique
Asymmetric Synthesis and Gastroprokinetic Agent Development
4-(2-Fluorobenzyl)morpholine has been utilized in the asymmetric synthesis of enantiomers, particularly in the development of mosapride, a gastroprokinetic agent. This synthesis involves the conversion of enantiomeric chloro-benzylamino-propanol to oxomorpholine, followed by reduction and amination, achieving high yields and enantiomeric excess (ee) (Kato, Morie, Harada, & Matsumoto, 1994). Additionally, compounds with a 4-substituted 2-(aminomethyl)morpholine group, including 4-fluorobenzyl analogues, have demonstrated potent gastrokinetic activity, comparable to existing agents like cisapride and metoclopramide, but without dopamine D2 receptor antagonistic activity (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).
Antifungal and Antibacterial Applications
Compounds containing the morpholine moiety, including those with 4-fluorobenzyl or 4-chlorobenzyl groups, have displayed significant antifungal activity against organisms like Botrytis cinerea and Sclerotinia sclerotiorum. Some of these compounds have shown greater antifungal efficacy compared to the standard carbendazim (Qu, Li, Xing, & Jiang, 2015). Similarly, certain benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have demonstrated inhibitory activities against α-glucosidase, along with antimicrobial and antioxidant properties, offering potential applications in medical and pharmaceutical research (Menteşe, Ülker, & Kahveci, 2015).
Cancer Research and Treatment
In cancer research, certain 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives have been synthesized and studied for their antibacterial and antifungal activities, as well as their potential in inhibiting cell proliferation in prostate, breast, and colon cancer cell lines. These compounds have shown significant efficacy against various cancer cells, with compound 2c being notably efficient (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021).
Synthetic Methodology and Crystal Structure Analysis
The compound 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its morpholinomethyl derivative have been synthesized, and their crystal structures analyzed, demonstrating significant supramolecular interactions. This research contributes to the understanding of the structural and chemical properties of morpholine derivatives (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
Safety and Hazards
Orientations Futures
The future directions for “4-(2-Fluorobenzyl)morpholine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in morpholine derivatives in medicinal chemistry, it may also be worthwhile to investigate its potential therapeutic applications .
Mécanisme D'action
Target of Action
The primary targets of 4-(2-Fluorobenzyl)morpholine are yet to be definitively identified. Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities . .
Mode of Action
Morpholine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Morpholine derivatives have been found to influence a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Morpholine derivatives have been found to have a wide variety of effects at the molecular and cellular level . The specific effects of this compound would depend on its targets and mode of action.
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLSNWYPBSQSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide](/img/structure/B2910287.png)

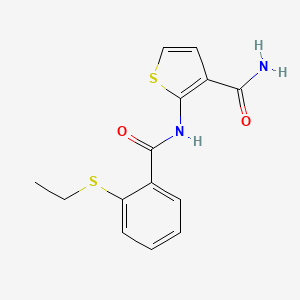
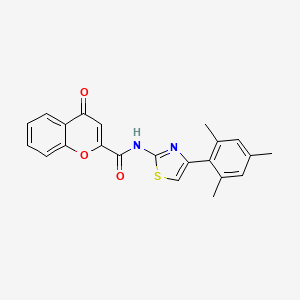
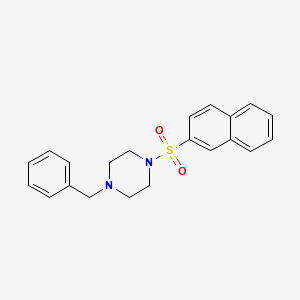

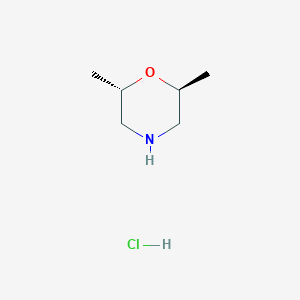
![2-[2-[5-[2-(2-Hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol](/img/structure/B2910298.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2910301.png)
![2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hcl](/img/structure/B2910302.png)
![ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate](/img/structure/B2910303.png)

